molecular formula C27H31NO3 B12897159 3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole CAS No. 140866-44-0

3,5-Bis{4-[(hex-5-en-1-yl)oxy]phenyl}-1,2-oxazole

Cat. No.: B12897159
CAS No.: 140866-44-0
M. Wt: 417.5 g/mol
InChI Key: ABUVQEJIJMRPCJ-UHFFFAOYSA-N
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Description

3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole is a synthetic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two 4-(hex-5-en-1-yloxy)phenyl groups attached to the 3 and 5 positions of the isoxazole ring. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between terminal alkynes and nitrile oxides, which are formed in situ by the deprotonation of hydroxyimidoyl chlorides . The reaction is often carried out under solvent-free conditions using a recyclable copper/aluminum oxide nanocomposite catalyst. This method is scalable and can be performed under ball-milling conditions to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole may involve similar synthetic routes but on a larger scale. The use of green solvents, such as water or ionic liquids, and mild oxidants can help mitigate the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The phenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens (chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(4-methoxyphenyl)isoxazole: Similar structure but with methoxy groups instead of hex-5-en-1-yloxy groups.

    3,5-Bis(4-hydroxyphenyl)isoxazole: Contains hydroxy groups on the phenyl rings.

    3,5-Bis(4-chlorophenyl)isoxazole: Features chlorine atoms on the phenyl rings.

Uniqueness

3,5-Bis(4-(hex-5-en-1-yloxy)phenyl)isoxazole is unique due to the presence of hex-5-en-1-yloxy groups, which can impart different chemical and biological properties compared to other similar compounds. These groups may influence the compound’s solubility, reactivity, and interaction with biological targets .

Properties

CAS No.

140866-44-0

Molecular Formula

C27H31NO3

Molecular Weight

417.5 g/mol

IUPAC Name

3,5-bis(4-hex-5-enoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C27H31NO3/c1-3-5-7-9-19-29-24-15-11-22(12-16-24)26-21-27(31-28-26)23-13-17-25(18-14-23)30-20-10-8-6-4-2/h3-4,11-18,21H,1-2,5-10,19-20H2

InChI Key

ABUVQEJIJMRPCJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)OCCCCC=C

Origin of Product

United States

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